8-Bromo-1-fluorodibenzo[b,d]furan
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Overview
Description
8-Bromo-1-fluorodibenzo[b,d]furan is a heterocyclic organic compound with the molecular formula C12H6BrFO. It is a derivative of dibenzofuran, where the hydrogen atoms at positions 8 and 1 are substituted by bromine and fluorine, respectively.
Preparation Methods
The synthesis of 8-Bromo-1-fluorodibenzo[b,d]furan typically involves the bromination and fluorination of dibenzofuran. One common method includes the following steps:
Bromination: Dibenzofuran is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 8-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
8-Bromo-1-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents. For example, the bromine atom can be replaced by an amino group using an amine in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran-8-carboxylic acid or reduction to form dibenzofuran-8-ylmethanol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Bromo-1-fluorodibenzo[b,d]furan has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 8-Bromo-1-fluorodibenzo[b,d]furan depends on its specific application. In pharmaceuticals, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied. For example, it may inhibit the activity of a particular enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar compounds to 8-Bromo-1-fluorodibenzo[b,d]furan include:
8-Bromo-1-chlorodibenzo[b,d]furan: This compound has a chlorine atom instead of a fluorine atom at the 1-position. It exhibits similar chemical properties but may have different reactivity and applications.
8-Bromo-1-methyldibenzo[b,d]furan: This compound has a methyl group instead of a fluorine atom at the 1-position. It is used in different synthetic applications due to the presence of the methyl group.
8-Bromo-1-hydroxydibenzo[b,d]furan: This compound has a hydroxyl group instead of a fluorine atom at the 1-position.
The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C12H6BrFO |
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Molecular Weight |
265.08 g/mol |
IUPAC Name |
8-bromo-1-fluorodibenzofuran |
InChI |
InChI=1S/C12H6BrFO/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6H |
InChI Key |
OVSDMECLPCNZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
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